(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in organic chemistry due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a piperidine ring, a methylamino group, and a tert-butyl ester group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the Methylamino Group: The methylamino group is introduced through nucleophilic substitution reactions, where a suitable amine reacts with a precursor containing a leaving group.
Esterification: The tert-butyl ester group is introduced through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials, benefiting from its unique reactivity and stability
Mechanism of Action
The mechanism of action of (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, altering their activity and leading to downstream biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester include other piperidine derivatives and tert-butyl esters, such as:
- (3S,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
- (3S,4S)-4-Amino-tetrahydro-furan-3-carboxylic acid tert-butyl ester
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its structural features allow for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-7-14(8-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTHDJLHNCEJBW-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@H]1NC)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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